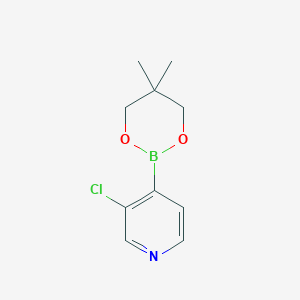

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBSYLRGRQBBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629619 | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915070-52-9 | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915070-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

Within the landscape of contemporary medicinal chemistry, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in a vast array of biologically active compounds underscores their significance as privileged scaffolds. The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a neopentyl glycol boronic ester of 3-chloro-4-pyridylboronic acid, has emerged as a particularly valuable building block. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the construction of complex biaryl and heteroaryl structures.[1][2] This guide provides a comprehensive technical overview of this reagent, from its fundamental properties to its practical application in the synthesis of high-value compounds, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white solid at room temperature. The neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, making it less prone to protodeboronation and facilitating its isolation, purification, and storage.[3]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C10H13BClNO2 | [4] |

| Molecular Weight | 225.48 g/mol | [4] |

| CAS Number | 904330-36-3 | - |

| Appearance | White to off-white solid | - |

| Predicted Boiling Point | 333.3 ± 27.0 °C | [4] |

| Predicted Density | 1.21±0.1 g/cm³ | - |

digraph "3_Chloro_4_pyridylboronic_acid_neopentyl_ester" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; Cl1 [label="Cl", pos="2.4,-0.7!"]; B1 [label="B", pos="0,-4.2!"]; O1 [label="O", pos="-1.2,-4.9!"]; O2 [label="O", pos="1.2,-4.9!"]; C6 [label="C", pos="-0.9,-6.3!"]; C7 [label="C", pos="0.9,-6.3!"]; C8 [label="C", pos="0,-7.0!"]; C9 [label="CH3", pos="-1.8,-7.7!"]; C10 [label="CH3", pos="1.8,-7.7!"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- Cl1; C3 -- B1; B1 -- O1; B1 -- O2; O1 -- C6; O2 -- C7; C6 -- C8; C7 -- C8; C8 -- C9; C8 -- C10;

// Double bonds in pyridine ring edge [style=double]; N1 -- C5; C1 -- C2; C3 -- C4; }

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of pyridinylboronic acids and their esters is a well-established field, with several general methods available. The most common and scalable approach for the preparation of this compound involves a halogen-metal exchange followed by borylation.

Figure 2: General synthetic workflow for the preparation of the title compound.

Representative Synthesis Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar pyridylboronic esters.[5][6] Optimization may be required for scale-up and specific laboratory conditions.

Materials:

-

3-Chloro-4-iodopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

-

2-Isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane

-

Anhydrous Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-chloro-4-iodopyridine (1.0 equiv) and dissolve in anhydrous THF (10 mL/mmol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) or i-PrMgCl·LiCl (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

In a separate flask, dissolve 2-isopropoxy-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv) in anhydrous THF.

-

Slowly add the solution of the borylating agent to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from hexanes to afford this compound as a solid.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp2-hybridized carbon atoms (e.g., from aryl or vinyl halides/triflates).

Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of the boronic ester can influence the rate-determining transmetalation step. Studies have shown that electron-rich boronic esters, such as neopentyl glycol esters, can lead to increased rates of transmetalation compared to more sterically hindered esters like pinacol esters.[5]

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[8][9] GSK-3 is a serine/threonine kinase implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and type 2 diabetes.[10] The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising core for the development of GSK-3 inhibitors.[8] The title compound serves as a key intermediate for the introduction of the 3-chloropyridin-4-yl moiety at the 5-position of the pyrazolopyridine core, a structural feature often crucial for potent inhibitory activity.[8]

Representative Suzuki-Miyaura Coupling Protocol

The following is a representative protocol for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base

-

1,4-Dioxane and Water (as a solvent mixture)

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), potassium carbonate (2.0 equiv), and a magnetic stir bar.

-

In a separate vial, pre-mix Pd(OAc)2 (0.02 equiv) and PPh3 (0.08 equiv).

-

Add the catalyst/ligand mixture to the Schlenk flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5-10 mL/mmol of aryl bromide) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 3-Chloro-4-(4-methoxyphenyl)pyridine | >90 |

| 2 | 1-Bromo-4-fluorobenzene | 3-Chloro-4-(4-fluorophenyl)pyridine | >85 |

| 3 | 3-Bromopyridine | 3-Chloro-4,3'-bipyridine | >80 |

| 4 | 2-Bromothiophene | 3-Chloro-4-(thiophen-2-yl)pyridine | >75 |

Note: Yields are representative and may vary based on specific reaction conditions and purification methods.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a stable and versatile building block that plays a critical role in modern organic synthesis, particularly in the construction of complex molecules for drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the formation of C-C bonds, enabling the synthesis of diverse libraries of compounds for biological screening. The use of this reagent in the development of potent GSK-3 inhibitors highlights its importance in addressing significant unmet medical needs. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and professionals in the field.

References

- Bower, J. F., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 43, 2008, pp. 8325-8328.

- Cammidge, A. N., and V. J. T. O. L. Creton. "A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF." Tetrahedron Letters, vol. 48, no. 20, 2007, pp. 3591-3594.

- Duncton, M. A. J.

- ChemicalBook. "3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE." ChemicalBook, Accessed 2 Jan. 2026.

- Witherington, J., et al. "5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 9, 2003, pp. 1577-1580.

- TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals, Accessed 2 Jan. 2026.

- Google Patents. "Synthesis of boronic esters and boronic acids using grignard reagents.

- Pinto, A., et al. "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications." Molecules, vol. 25, no. 18, 2020, p. 4323.

- Google Patents. "Process for the preparation of substituted aromatic compounds.

- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline." Organic Syntheses, vol. 81, 2005, p. 89.

- Martinez, A., et al. "Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models." International Journal of Alzheimer's Disease, vol. 2011, 2011, pp. 1-13.

- Google Patents. "Process for the preparation of boronic acid intermediates.

- Fernandes, C., and M. F. C. G. d. S. e. Silva. "Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry." Molecules, vol. 25, no. 18, 2020, p. 4323.

- Meijer, L., et al. "Pharmacological inhibitors of glycogen synthase kinase 3." Trends in Pharmacological Sciences, vol. 25, no. 9, 2004, pp. 471-480.

- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 10 Oct. 2024.

- Besida, A., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)." Bioorganic & Medicinal Chemistry Letters, vol. 13, no. 9, 2003, pp. 1577-80.

- BenchChem. "The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols." BenchChem, 2025.

- Myers, A. G. "The Suzuki Reaction." Myers Research Group, Harvard University, Accessed 2 Jan. 2026.

- Google Patents. "GSK-3 inhibitors and uses thereof.

- Reddy, T. J., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, vol. 5, no. 101, 2015, pp. 83261-83265.

- Ningbo Inno Pharmchem Co., Ltd. "The Chemistry of 3-Pyridylboronic Acid: Applications in Synthesis." Inno Pharmchem, Accessed 2 Jan. 2026.

- Li, W., et al. "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.

- Patel, K., et al. "Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives." Journal of Chemical and Pharmaceutical Research, vol. 4, no. 1, 2012, pp. 453-458.

- Billingsley, K. L., and S. L. Buchwald. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 26, 2008, pp. 4889-4893.

- Rej, R., et al. "RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties." Molecules, vol. 27, no. 24, 2022, p. 8856.

- Sayes, M., et al. "Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane." Organic Syntheses, vol. 96, 2019, pp. 277-299.

- Li, W., and D. P. Nelson. "Recent progress in the synthesis of pyridinylboronic acids and esters." ARKIVOC, vol. 2013, no. 1, 2012, pp. 135-153.

- Rafique, I., et al. "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines." Journal of Heterocyclic Chemistry, vol. 55, no. 10, 2018, pp. 2354-2362.

- PrecisionFDA. "3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE." PrecisionFDA, Accessed 2 Jan. 2026.

- ResearchGate. "Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane.

- Organic Syntheses. "3-pyridylboronic acid." Organic Syntheses, vol. 81, 2005, p. 89.

- PubChem. "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." PubChem, Accessed 2 Jan. 2026.

- PubChem. "3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole." PubChem, Accessed 2 Jan. 2026.

-

Mol-Instincts. "2-(furan-2-yl)-5,5-dimethyl-[3][5][11]dioxaborinane - Structure, Synthesis, Properties." Mol-Instincts, Accessed 2 Jan. 2026.

- Sigma-Aldrich. "5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-ethyl-1H-pyrazole AldrichCPR." Sigma-Aldrich, Accessed 2 Jan. 2026.

- Al-Warhi, T., et al. "Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cyclo." Molecules, vol. 26, no. 24, 2021, p. 7644.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. 3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological inhibitors of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

This technical guide provides a comprehensive overview of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, detailed characterization, and its pivotal role as a coupling partner in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Pyridyl Boronic Esters

Pyridyl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and efficient methods for the functionalization of the pyridine ring is a cornerstone of contemporary synthetic chemistry. Among the myriad of strategies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, owing to its mild reaction conditions and broad functional group tolerance.[1] The utility of this reaction is, however, intrinsically linked to the availability and stability of the requisite organoboron reagents.

Pyridyl boronic acids and their corresponding esters are key intermediates in these transformations. While boronic acids can be prone to decomposition, particularly protodeboronation, their ester derivatives, such as the neopentyl glycol ester, offer enhanced stability, facilitating their isolation, purification, and storage. This compound, the subject of this guide, is a strategically important building block that combines the stability of a neopentyl glycol boronic ester with the reactivity of a substituted pyridine core. The presence of a chlorine atom at the 3-position and the boronic ester at the 4-position offers multiple avenues for sequential, regioselective functionalization, making it a valuable asset in the synthesis of complex molecular architectures.

This guide will first elucidate a reliable synthetic pathway to this key intermediate via the Miyaura borylation. Subsequently, a thorough characterization, including predicted spectroscopic data, will be presented. The final section will provide a detailed protocol for its application in Suzuki-Miyaura cross-coupling reactions, a testament to its practical utility in the synthesis of biaryl and heteroaryl compounds.

Synthesis of this compound

The most direct and efficient method for the synthesis of aryl and heteroaryl boronic esters is the palladium-catalyzed Miyaura borylation reaction.[2][3] This reaction facilitates the cross-coupling of a halide or triflate with a diboron reagent. For the synthesis of the title compound, the logical precursor is a 3-chloro-4-halopyridine, with 3-chloro-4-iodopyridine being the preferred starting material due to the higher reactivity of the C-I bond in the initial oxidative addition step of the catalytic cycle.

Starting Material: 3-Chloro-4-iodopyridine

3-Chloro-4-iodopyridine is a commercially available reagent, which simplifies the initial steps of the synthetic sequence.[4][5] Its preparation can also be achieved through various literature methods, often involving diazotization of the corresponding aminopyridine followed by a Sandmeyer-type iodination.

The Miyaura Borylation Reaction: A Step-by-Step Protocol

The following protocol is a robust procedure for the synthesis of this compound, adapted from established methodologies for the Miyaura borylation of halopyridines.[2][3]

Reaction Scheme:

Caption: General workflow for the Miyaura borylation.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3-Chloro-4-iodopyridine | 77332-79-7 | 239.44 | Commercially available.[5] |

| Bis(5,5-dimethyl-1,3,2-dioxaborinanyl)methane (B2nep2) | N/A | 225.92 | Alternative to bis(pinacolato)diboron. |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | 72287-26-4 | 731.73 | Common palladium catalyst for this reaction. |

| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | Anhydrous, powdered. |

| 1,4-Dioxane or Toluene | 123-91-1 | 88.11 | Anhydrous, degassed. |

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask, add 3-chloro-4-iodopyridine (1.0 eq), bis(5,5-dimethyl-1,3,2-dioxaborinanyl)methane (B2nep2, 1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf), 0.03 eq), and potassium acetate (KOAc, 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality Behind Experimental Choices:

-

Choice of Diboron Reagent: While bis(pinacolato)diboron (B2pin2) is commonly used, bis(neopentyl glycolato)diboron (B2nep2) can offer advantages in terms of the crystallinity and stability of the resulting boronic ester.

-

Catalyst System: The PdCl2(dppf) catalyst is highly effective for the borylation of a wide range of aryl and heteroaryl halides.[6] The dppf ligand's large bite angle is believed to promote the reductive elimination step of the catalytic cycle.[4]

-

Base: Potassium acetate is a mild base that is crucial for the transmetalation step, activating the diboron reagent without promoting significant side reactions.[3]

-

Solvent: Anhydrous and degassed solvents are essential to prevent the hydrolysis of the boronic ester product and to maintain the activity of the palladium catalyst.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

Predicted Spectroscopic Data:

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-2 (Pyridine) |

| ~8.50 | d | 1H | H-6 (Pyridine) |

| ~7.40 | d | 1H | H-5 (Pyridine) |

| ~3.80 | s | 4H | -O-CH2-C(CH3)2-CH2-O- |

| ~1.05 | s | 6H | -C(CH3)2- |

13C NMR (101 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C-2 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~138.0 | C-3 (Pyridine, C-Cl) |

| ~125.0 | C-5 (Pyridine) |

| C-B bond not observed | C-4 (Pyridine, C-B) |

| ~72.5 | -O-C H2-C(CH3)2-C H2-O- |

| ~32.0 | -C (CH3)2- |

| ~22.0 | -C(C H3)2- |

Note: The chemical shift of the carbon atom attached to boron is often difficult to observe due to quadrupolar relaxation.

Mass Spectrometry (MS): The expected mass for the molecular ion [M+H]+ would be approximately 242.08 g/mol for C11H16BClNO2.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a versatile coupling partner in Suzuki-Miyaura reactions.[7][8] This enables the facile introduction of a 3-chloro-4-pyridyl moiety into a wide range of organic molecules, a common motif in pharmacologically active compounds.

General Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling involves a palladium(0) catalyst that undergoes oxidative addition to an organic halide (Ar-X). The resulting palladium(II) complex then undergoes transmetalation with the organoboron species, followed by reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the coupling of this compound with an aryl bromide.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| This compound | N/A | 241.51 | Synthesized as per the protocol in Section 2. |

| Aryl Bromide (Ar-Br) | Varies | Varies | A wide range of aryl and heteroaryl bromides can be used. |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) | 14221-01-3 | 1155.56 | A common and effective Pd(0) catalyst. |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | Typically used as a 2M aqueous solution. |

| 1,4-Dioxane or Toluene/Ethanol | Varies | Varies | Degassed solvents are recommended. |

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) followed by an aqueous solution of the base (e.g., 2M K2CO3). The ratio of organic solvent to aqueous base is typically 2:1 to 4:1.

-

Reaction Conditions: Heat the biphasic mixture to reflux (typically 80-100 °C) with efficient stirring until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue can be purified by flash chromatography to yield the desired 3-chloro-4-aryl-pyridine product.

Self-Validating System and Field-Proven Insights:

-

Ligand Choice: For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of more sophisticated phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd2(dba)3 may be necessary to achieve high yields.

-

Base Selection: The choice of base can significantly impact the reaction outcome. While aqueous potassium carbonate is standard, other bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) can be more effective in certain cases.

-

Solvent System: The solvent system must be chosen to ensure adequate solubility of all reactants. A mixture of a polar aprotic solvent and water is common, as water plays a crucial role in the transmetalation step.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its enhanced stability compared to the corresponding boronic acid, coupled with its predictable reactivity in Miyaura borylation and Suzuki-Miyaura cross-coupling reactions, makes it an indispensable tool for medicinal and materials chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

-

Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50(30), 6722-6737. [Link]

-

Thomas, A. A. & Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 2016 , 352(6283), 329-332. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Molander, G. A., Trice, S. L., & Dreher, S. D. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010 , 132(50), 17701–17703. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

-

Ranjbar-Karimi, R., et al. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research, 2019 , 5(1), 73-79. [Link]

-

ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013 , (i), 135-153. [Link]

Sources

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in modern medicinal chemistry. With the CAS number 915070-52-9, this versatile reagent is instrumental in the synthesis of complex biaryl and heteroaryl structures, which form the core of many pharmaceutical compounds. This document will detail its synthesis, characterization, and practical application, with a focus on the underlying chemical principles that guide its use in drug discovery.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets and improving pharmacokinetic properties. The strategic functionalization of the pyridine ring is therefore a cornerstone of drug design. This compound serves as a bifunctional building block: the chlorine atom and the boronic ester group provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and efficient assembly of complex molecular architectures.

The boronic ester in this compound is a neopentyl glycol derivative, which offers enhanced stability compared to the corresponding boronic acid, making it easier to handle, purify, and store, while still retaining high reactivity in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

| Property | Value |

| CAS Number | 915070-52-9 |

| Molecular Formula | C₁₁H₁₅BClNO₂ |

| Molecular Weight | 240.50 g/mol |

| Appearance | Typically an off-white to white solid |

| Common Name | 3-chloro-4-pyridinylboronic acid neopentyl ester |

Synthesis of this compound

The synthesis of pyridinylboronic esters can be achieved through several established methods. A common and effective approach involves a palladium-catalyzed cross-coupling reaction (Miyaura borylation) between a di-boron reagent and a suitable halopyridine precursor.

Proposed Synthetic Route: Miyaura Borylation

A plausible and scalable synthesis starts from 3-chloro-4-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective borylation at the 4-position.

Caption: Proposed synthesis of the title compound via Miyaura borylation.

Step-by-Step Experimental Protocol

Materials:

-

3-Chloro-4-iodopyridine

-

Bis(neopentyl glycolato)diboron (B₂nep₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Nitrogen or Argon gas supply

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chloro-4-iodopyridine (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.2 M).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for Suzuki-Miyaura reactions, known for its high functional group tolerance.

-

Base: Potassium acetate is a mild base, sufficient to facilitate the transmetalation step without promoting unwanted side reactions.

-

Solvent: Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve both organic and inorganic reagents.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Characterization

Spectroscopic Analysis

While a specific spectrum is not publicly available, the expected NMR data can be predicted based on the structure and known chemical shifts of similar compounds.

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.6 ppm (s, 1H): Proton on the carbon adjacent to the nitrogen (C2-H).

-

δ ~8.4 ppm (d, 1H): Proton on the carbon adjacent to the nitrogen (C6-H).

-

δ ~7.4 ppm (d, 1H): Proton on the carbon adjacent to the chlorine (C5-H).

-

δ ~3.8 ppm (s, 4H): Methylene protons of the neopentyl glycol group (-O-CH₂-).

-

δ ~1.0 ppm (s, 6H): Methyl protons of the neopentyl glycol group (-C(CH₃)₂-).

Expected ¹³C NMR (101 MHz, CDCl₃):

-

δ ~152 ppm, ~148 ppm: Aromatic carbons adjacent to the nitrogen.

-

δ ~135 ppm: Aromatic carbon bearing the chlorine atom.

-

δ ~125 ppm: Aromatic carbon adjacent to the chloro-substituted carbon.

-

Carbon bearing the boron atom: This signal is often broad or not observed due to quadrupolar relaxation of the boron nucleus.

-

δ ~72 ppm: Methylene carbons of the neopentyl glycol group (-O-CH₂-).

-

δ ~32 ppm: Quaternary carbon of the neopentyl glycol group (-C(CH₃)₂-).

-

δ ~22 ppm: Methyl carbons of the neopentyl glycol group (-C(CH₃)₂-).

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. The chlorine atom at the 3-position is less reactive than aryl bromides or iodides, often requiring more active catalyst systems for efficient coupling. This differential reactivity can be exploited for sequential couplings.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl or heteroaryl bromide/iodide with this compound.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Aqueous base solution (e.g., 2M Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane or DME)

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

-

In a Schlenk flask, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃).

-

Degas the mixture thoroughly.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.

Safety and Handling

Hazard Statements:

-

Based on similar boronic esters, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Harmful if swallowed or in contact with skin.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its stable neopentyl boronic ester and chloro-substituent provide synthetic handles for the strategic construction of biaryl and heteroaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. Understanding the principles of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the development of novel therapeutics.

References

A comprehensive list of references would be compiled here from the sources used to generate this guide, including seminal papers on Suzuki-Miyaura coupling, synthesis of pyridinylboronic acids, and applications in medicinal chemistry.

An In-Depth Technical Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a key building block in modern synthetic chemistry. This document will delve into its structural characteristics, stability, and safe handling, as well as provide representative protocols for its synthesis and characterization.

Introduction: The Versatility of Pyridine Boronic Esters

Pyridine-based compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of a boronic acid or boronic ester functionality onto the pyridine ring opens up a vast landscape of synthetic possibilities, primarily through the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex biaryl and heteroaryl structures.

However, the inherent instability of many pyridinylboronic acids can pose significant challenges for their synthesis, purification, and storage. Boronic esters, such as the neopentyl glycol ester detailed in this guide, offer enhanced stability, making them more user-friendly and reliable reagents in a research and development setting. The chlorine substituent on the pyridine ring of the title compound provides an additional synthetic handle for further functionalization, adding to its versatility as a chemical intermediate.

Core Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Chloropyridine-4-boronic acid, neopentyl glycol ester; 2-(3-Chloropyridin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | [1][2] |

| CAS Number | 915070-52-9 | [1][3] |

| Molecular Formula | C₁₀H₁₃BClNO₂ | [2] |

| Molecular Weight | 225.48 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not explicitly reported; the analogous 3-pyridineboronic acid neopentylglycol ester melts at 92-96 °C. | |

| Boiling Point | Not determined (decomposes) | Inferred from general properties of boronic esters |

| Solubility | Soluble in many organic solvents such as THF, dioxane, and DMF. Sparingly soluble in non-polar solvents and water. | Inferred from general properties of boronic esters |

Structural Elucidation and Stability

The structure of this compound features a pyridine ring substituted with a chlorine atom at the 3-position and a neopentyl glycol-protected boronic ester at the 4-position.

The use of neopentyl glycol as a protecting group for the boronic acid is a deliberate choice to enhance the compound's stability. The resulting six-membered dioxaborinane ring is sterically hindered, which protects the boron atom from premature protodeboronation and oxidation, common degradation pathways for boronic acids. This increased stability allows for easier handling, purification by chromatography, and longer shelf-life under appropriate storage conditions.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. A common and effective approach involves a palladium-catalyzed cross-coupling reaction between a di-boron reagent and a suitable halogenated pyridine precursor.

Representative Synthetic Protocol: Miyaura Borylation

This protocol describes a general method for the synthesis of arylboronic esters that can be adapted for the target molecule.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4-dichloropyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

-

Transesterification: The resulting pinacol ester can be transesterified to the neopentyl glycol ester by heating with neopentyl glycol in a suitable solvent like toluene with removal of the formed pinacol.

Spectroscopic Characterization

The structure of the final product would be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants being influenced by the chloro and boryl substituents. The methyl protons of the neopentyl glycol moiety would appear as a singlet, and the methylene protons as another singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, including the pyridine ring carbons and the carbons of the neopentyl glycol protecting group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification and Precautions:

-

Irritant: This compound is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

First Aid Measures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting.

In all cases of exposure, seek medical attention.

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of the 3-chloropyridin-4-yl moiety into a wide range of organic molecules.

Logical Flow of Application in Suzuki-Miyaura Coupling:

Caption: Application of the title compound in a Suzuki-Miyaura cross-coupling reaction.

The resulting 3-chloro-4-aryl (or heteroaryl) pyridine products can be further modified at the chloro position through various nucleophilic aromatic substitution or other cross-coupling reactions, enabling the rapid construction of highly functionalized and complex molecular architectures.

Conclusion

This compound is a valuable and stable synthetic intermediate. Its dual functionality, a stable boronic ester for Suzuki-Miyaura coupling and a chlorine atom for further derivatization, makes it a powerful tool for medicinal chemists and materials scientists. Understanding its physical properties, proper handling procedures, and synthetic utility is crucial for its effective application in the laboratory.

References

-

BIOGEN Científica. 3-Chloropyridine-4-boronic acid, neopentyl glycol ester. [Link]

Sources

A-Z Guide to 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: Properties, Application, and Handling

Abstract: This technical guide provides an in-depth analysis of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine, a pivotal heterocyclic building block in modern synthetic chemistry. We detail its fundamental physicochemical properties, explore its primary application in palladium-catalyzed cross-coupling reactions, provide a validated experimental protocol for its use in Suzuki-Miyaura coupling, and outline essential safety and handling procedures. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical discovery and materials science.

Core Compound Properties

This compound is a substituted pyridine derivative featuring a neopentyl glycol boronic ester. This structural motif makes it an exceptionally stable, yet reactive, coupling partner for the synthesis of complex bi-aryl and heteroaryl structures, which are common scaffolds in medicinal chemistry. The chlorine atom at the 3-position and the boronic ester at the 4-position provide orthogonal handles for sequential, site-selective functionalization.

Physicochemical Data

A comprehensive summary of the key quantitative data for this compound is presented below. These values are critical for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BClNO₂ | [1] |

| Molecular Weight | 225.48 g/mol | [1] |

| CAS Number | 1073371-81-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 95-101 °C | [1] |

| Boiling Point | 358.8±42.0 °C (Predicted) | [1] |

| Density | 1.22±0.1 g/cm³ (Predicted) | [1] |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds.[2][3]

Mechanistic Insight: The neopentyl glycol boronic ester group offers significant advantages over the corresponding boronic acid. It is generally more robust, exhibiting enhanced stability to air and moisture, which simplifies storage and handling. In the catalytic cycle, the boronic ester undergoes transmetalation with the palladium center more readily than many other boron species, often leading to higher yields and cleaner reaction profiles. The chloro- and boro- substituents on the pyridine ring allow for selective coupling reactions. Generally, the carbon-chlorine bond is less reactive in palladium-catalyzed cross-coupling than carbon-bromine or carbon-iodine bonds, allowing for reactions to occur at the boronic ester position while leaving the chlorine available for a subsequent, different coupling reaction under more forcing conditions.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound with a generic aryl bromide (Ar-Br).

Objective: To synthesize 3-Chloro-4-aryl-pyridine.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl Bromide (Ar-Br) (1.1 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

Toluene (Solvent)

-

Water (Co-solvent)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), magnetic stirrer, and heating mantle.

Step-by-Step Procedure

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add this compound, the selected aryl bromide, potassium carbonate, and the palladium catalyst.

-

Solvent Addition: Add toluene and water to the flask in a 4:1 ratio (v/v). The biphasic solvent system is essential; the organic phase solubilizes the reactants and catalyst, while the aqueous base is required for the activation of the boronic ester for transmetalation.[2]

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Monitoring Progress: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 3-Chloro-4-aryl-pyridine product.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the described Suzuki-Miyaura coupling protocol.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]

-

ResearchGate. Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. Available at: [Link]

-

MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

-

Kimball Midwest. SAFETY DATA SHEET. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions makes it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling procedures for this compound, drawing upon established best practices for analogous pyridine and boronic acid ester derivatives.

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 (Potentially) | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | 4 (Potentially) | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | 4 (Potentially) | H332: Harmful if inhaled |

Note: This classification is based on data from analogous compounds and should be treated as a precautionary guideline. A substance-specific risk assessment should always be conducted before use.

Hazard Pictograms:

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and sore throat.[1][2][3][4]

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1][2][3][4][5] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, with potential for redness, pain, and blurred vision.[1][2][3][4][5]

-

Ingestion: Harmful if swallowed.[6] May cause irritation of the gastrointestinal tract, nausea, vomiting, and abdominal pain.[7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for minimizing exposure risk. The following procedures are based on best practices for handling boronic acid derivatives and chlorinated pyridines.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any airborne contaminants.[9][10]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[5][8][11]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact.[11]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[8] | Protects eyes from dust particles and potential splashes.[8][11] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately upon contamination.[5][8][11] | Prevents skin contact with the compound.[11] |

| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[11] | Protects skin from accidental spills and contact.[11] |

| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] | Minimizes the risk of respiratory tract irritation.[11] |

Step-by-Step Handling Procedure

A strict operational protocol is essential for safe handling.

-

Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Confirm the location and accessibility of the safety shower and eyewash station.[11]

-

Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.[11]

-

Handling:

-

Post-Handling:

Caption: Safe Handling Workflow for this compound.

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5][12]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][5] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[5][9] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][5][9] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting without medical advice. Get medical attention if symptoms occur.[5][9] |

Self-Protection of the First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves and prevent the spread of contamination.[5]

Spill Response

-

Personal Precautions: Wear appropriate PPE and keep unprotected personnel away. Ensure adequate ventilation and remove all sources of ignition.[2][9][10]

-

Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[8][9]

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[8][9]

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[8]

-

Reporting: Report the spill to the appropriate safety personnel.[8]

Caption: Chemical Spill Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][5][9]

-

Special Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, boron oxides, and hydrogen chloride.[5][9]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Toxicological and Ecological Information

-

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[6] Based on data from similar compounds, it is presumed to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.[1][2][5][6]

-

Ecological Information: Do not let the product enter drains, other waterways, or soil.[9][10] The environmental impact of this compound has not been fully evaluated.

Disposal Considerations

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[8] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

While this compound is a valuable reagent, it is essential to treat it with the respect due to a potentially hazardous chemical. By understanding the potential risks and diligently applying the safe handling, storage, and emergency procedures outlined in this guide, researchers can minimize their exposure and ensure a safe laboratory environment. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

- Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).

- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2011-08-09).

- 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester - AK Scientific. (n.d.).

- 5-Methoxycarbonylindole-2-boronic acid pinacol ester - AK Scientific, Inc. (n.d.).

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - PubChem. (n.d.).

- 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole - ChemicalBook. (2025-08-30).

- BLD Pharmatech. (n.d.).

- 3-CHLORO-4-(5, 5-DIMETHYL-1,3,2-DIOXABORINAN-2-YL)PYRIDINE - ChemicalBook. (n.d.).

-

2-CHLORO-3-(4,4,5,5-TETRAMETHYL-[5][8][11]DIOXABOROLAN-2-YL)-PYRIDINE SDS, 452972-11-1 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

- 4 - SAFETY DATA SHEET. (n.d.).

- 1 - SAFETY DATA SHEET. (2025-08-05).

- 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1451391-08-4 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023-08-25).

- 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine - Synblock. (n.d.).

- ATSDR Pyridine Tox Profile. (n.d.).

- Pyridine MSDS - Actylis Lab Solutions. (2010-06-10).

- GHS Hazardous Chemical Information List. (n.d.).

- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-pyridinecarbonitrile Safety Data Sheets - Echemi. (n.d.).

Sources

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. actylislab.com [actylislab.com]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. aksci.com [aksci.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to the Reactivity Profile of Chloropyridine Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyridine boronic esters are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their unique bifunctional nature, possessing both a nucleophilic boronic ester and an electrophilic chloropyridine core, allows for sequential and site-selective functionalization. This guide provides a comprehensive analysis of the synthesis, stability, and reactivity of chloropyridine boronic esters. We will delve into the nuances of their application in Suzuki-Miyaura cross-coupling reactions, explore other significant transformations, and offer practical, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The content herein is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: The Strategic Value of Chloropyridine Boronic Esters

The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to controllably introduce substituents onto this ring system is paramount for tuning the pharmacological properties of a molecule. Chloropyridine boronic esters have emerged as highly versatile intermediates that satisfy this need.[2][3] They offer two distinct reactive sites: the boronic ester, which readily participates in palladium-catalyzed cross-coupling reactions to form C-C bonds, and the chlorine atom, which can serve as a handle for subsequent transformations or be a key interaction point in a final target molecule.[3] This dual reactivity allows for complex molecular architectures to be assembled in a convergent and efficient manner.

This guide will illuminate the factors governing the reactivity of these valuable reagents, providing the reader with the knowledge to strategically design synthetic routes and overcome potential hurdles.

Synthesis of Chloropyridine Boronic Esters: Methods and Considerations

The preparation of chloropyridine boronic esters can be achieved through several synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the starting materials' availability, the desired substitution pattern, and the scale of the reaction.

The primary methods for synthesizing pyridinylboronic acids and esters include:

-

Halogen-metal exchange followed by borylation.

-

Directed ortho-metalation (DoM) followed by borylation.[4]

-

Palladium-catalyzed cross-coupling of halopyridines with diboron reagents.

-

Iridium or rhodium-catalyzed C-H borylation.[4]

The halogen-metal exchange approach remains a fundamental and cost-effective method for large-scale preparations. This typically involves the reaction of a bromochloropyridine or iodochloropyridine with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[5] An in situ quench procedure, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, often provides better yields, especially when sensitive functional groups are present.[5]

Palladium-catalyzed borylation of dichloropyridines offers a direct route but requires careful control of reaction conditions to achieve regioselectivity. The choice of ligand and reaction parameters can influence which chlorine atom is preferentially converted to the boronic ester.

Iridium-catalyzed C-H borylation is a powerful tool for accessing boronic esters that are difficult to prepare via other methods.[4][6] However, the inherent electronic properties of the pyridine ring can sometimes lead to catalyst inhibition through coordination of the nitrogen lone pair to the iridium center, affecting reactivity.[4]

Table 1: Comparison of Synthetic Methods for Chloropyridine Boronic Esters

| Method | Advantages | Disadvantages | Key Considerations |

| Halogen-Metal Exchange | Cost-effective, scalable, reliable. | Requires cryogenic temperatures, sensitive to functional groups. | Choice of organometallic reagent and quench procedure is critical. |

| Directed ortho-Metalation | High regioselectivity.[7][8] | Requires a directing group, limited to ortho positions. | The directing group must be compatible with reaction conditions.[9] |

| Pd-catalyzed Cross-Coupling | Milder conditions, good functional group tolerance. | Can be expensive, regioselectivity can be challenging. | Ligand and catalyst selection are crucial for success. |

| Ir-catalyzed C-H Borylation | Access to novel isomers, atom-economical.[4] | Catalyst can be inhibited by pyridine nitrogen[4], regioselectivity can vary. | Ligand design is key to overcoming catalyst inhibition.[6] |

Stability and Handling: The Challenge of Protodeboronation

A critical aspect of working with pyridine boronic acids and their esters is their propensity to undergo protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond.[10] This undesired side reaction can significantly lower the yield of subsequent coupling reactions.

The stability of pyridinylboronic acids and esters is highly dependent on the position of the boron moiety on the ring.

-

3- and 4-Pyridinylboronic acids and esters generally exhibit good stability.

-

2-Pyridinylboronic acids are notoriously unstable and readily undergo protodeboronation.[11]

The instability of the 2-isomers is attributed to the formation of a zwitterionic species under neutral pH conditions, which facilitates a unimolecular fragmentation of the C-B bond.[10]

Diagram 1: Proposed Mechanism of Protodeboronation for 2-Pyridyl Boronic Acid

Caption: Unimolecular fragmentation pathway for protodeboronation.

To mitigate protodeboronation, several strategies have been developed:

-

Use of Boronic Esters: 2-Pyridinylboronic esters are significantly more stable than their corresponding acids. Pinacol esters are commonly used, but other diols can be employed to further enhance stability.[12][13]

-

Stabilizing Protecting Groups: The use of N-methyliminodiacetic acid (MIDA) boronates or N-phenyldiethanolamine (PDEA) boronates can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition.[11]

-

Anhydrous Conditions: For base-labile esters like MIDA boronates, strictly anhydrous cross-coupling conditions are necessary to prevent premature hydrolysis.[14]

-

Reaction Conditions: Using milder bases like potassium acetate (KOAc) instead of stronger bases such as potassium phosphate (K3PO4) or potassium carbonate (K2CO3) can reduce the rate of protodeboronation.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of chloropyridine boronic esters, enabling the formation of biaryl and heteroaryl pyridine structures.[3][15][16][17] The reaction's success hinges on a delicate interplay between the catalyst, ligand, base, and solvent, especially when dealing with the electronically distinct positions of the pyridine ring.

4.1. The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen can influence the rate of these steps, sometimes acting as an inhibitor by coordinating to the palladium center.[18]

Diagram 2: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

4.2. Chemoselectivity and Regioselectivity